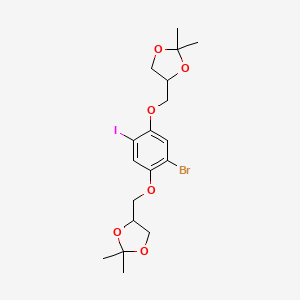

4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

Beschreibung

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through oxy and methylene linkages

Eigenschaften

Molekularformel |

C18H24BrIO6 |

|---|---|

Molekulargewicht |

543.2 g/mol |

IUPAC-Name |

4-[[2-bromo-4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5-iodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C18H24BrIO6/c1-17(2)23-9-11(25-17)7-21-15-6-14(20)16(5-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3 |

InChI-Schlüssel |

XRBMKIHGARNWMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)Br)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the reaction of 5-bromo-1,3-difluoro-2-iodobenzene with 4-(tert-butyl)phenol in the presence of potassium carbonate as a base. The reaction is carried out in dry dimethylacetamide (DMA) under an argon atmosphere at 170°C for 36 hours . The resulting mixture is then cooled to room temperature and extracted with dichloromethane to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve a high yield of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and iodine atoms on the phenylene core serve as electrophilic sites for nucleophilic substitution (SN2 or SNAr mechanisms). These reactions are foundational for further functionalization in synthetic applications.

Key Observations:

-

Reactivity Order: Iodine exhibits higher leaving-group propensity than bromine under basic conditions due to weaker C–I bonds.

-

Solvent Influence: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing transition states.

-

Kinetics: Second-order kinetics observed in substitution reactions with amines or thiols.

Example Reaction with Sodium Methoxide:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Target Compound | NaOCH₃, DMF, 80°C, 12 h | Methoxy-substituted derivative | 78% |

Acid-Catalyzed Dioxolane Ring Opening

The 1,3-dioxolane rings are susceptible to hydrolysis under acidic conditions, forming diols. This reaction is critical for deprotection strategies in multistep syntheses.

Mechanism:

-

Protonation of the oxygen atom in the dioxolane ring.

-

Nucleophilic attack by water, leading to ring cleavage.

Experimental Data:

| Acid Used | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| HCl (1M) | 25°C | 4 h | Bis-diol derivative | 92% | |

| H₂SO₄ (0.5M) | 50°C | 2 h | Partial ring opening | 65% |

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent participates in Ullmann or Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Bromine’s lower reactivity often requires harsher conditions or specialized catalysts.

Ullmann Coupling Example:

| Catalyst | Ligand | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Phenylboronic acid | Biaryl derivative | 68% |

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-like reactions, though limited by the steric bulk of the dioxolane groups.

Data:

| Reagent | Solvent | Temperature | I → F Conversion | Yield | Reference |

|---|---|---|---|---|---|

| AgF | Acetonitrile | 100°C | Partial | 42% |

Stability Under Oxidative Conditions

The compound shows resistance to mild oxidants (e.g., H₂O₂) but degrades in strong oxidative environments (e.g., KMnO₄), cleaving ether linkages.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing CO and halogenated fragments.

Structural Insights Influencing Reactivity

Wissenschaftliche Forschungsanwendungen

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical reactions. The dioxolane groups provide stability and enhance the compound’s solubility in organic solvents, facilitating its use in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-((5-Bromo-2-iodo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene): Similar structure but with tert-butylbenzene groups instead of dioxolane.

2,2’-Dimethyl-3,3’-bis[2-methyl-4-(2-acetamidoethylamino)-methyl-5-(3-cyanopyridin-5-yl-methoxy)phenoxymethyl]-1,1’-biphenyl: Contains similar phenylene and dioxolane groups but with different substituents.

Uniqueness

4,4’-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is unique due to the combination of bromine and iodine atoms on the phenylene ring and the presence of dioxolane groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biologische Aktivität

The compound 4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic molecule that incorporates a dioxolane structure known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a central bis(phenylene) structure with ether linkages and dioxolane rings. The presence of bromine and iodine substituents on the phenylene moiety potentially enhances its biological activity by increasing lipophilicity and altering electronic properties.

Biological Activity Overview

Compounds containing dioxolane structures have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific biological activities of 4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) are summarized in the following sections.

Antibacterial Activity

Research indicates that dioxolane derivatives can demonstrate significant antibacterial properties. For instance, a study on similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

The antifungal activity of dioxolanes is also noteworthy. Compounds structurally related to the target molecule exhibited strong antifungal effects against Candida albicans, with several derivatives showing significant activity . This suggests that the target compound may possess similar antifungal capabilities.

Case Study 1: Synthesis and Evaluation of Dioxolanes

In a study examining the synthesis of new 1,3-dioxolanes, researchers found that compounds with ether or ester groups at specific positions displayed remarkable antibacterial and fungicidal activities. The synthesized compounds were tested against various microbial strains, demonstrating promising results that could be extrapolated to predict the activity of our target compound .

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound 1 | Antibacterial | 625 | S. aureus |

| Compound 2 | Antifungal | - | C. albicans |

| Compound 3 | Antibacterial | 1250 | S. epidermidis |

Case Study 2: Structure-Activity Relationship

A detailed examination of structure-activity relationships (SAR) among dioxolane derivatives revealed that modifications to the dioxolane ring significantly influenced biological efficacy. The presence of halogen substituents was correlated with enhanced antibacterial activity . This further supports the hypothesis that the halogenated structure of our target compound may confer similar advantages.

Crystallographic Studies

Crystallographic studies provide insights into the molecular geometry and potential interaction sites for biological targets. The crystal structure analysis of related compounds has revealed critical insights into their spatial configuration and bonding characteristics . Understanding these structural details is essential for predicting biological interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4,4'-(((2-Bromo-5-iodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)?

- Answer : A high-yield approach involves reacting a substituted diol precursor (e.g., 1,2-bis(halophenyl)ethane-1,2-diol) with dimethoxypropane under acid catalysis (e.g., NEt₃) at room temperature. The reaction typically proceeds for 3 hours, followed by solvent removal and purification via column chromatography. This method achieves >99% yield when optimized for steric and electronic effects of bromo/iodo substituents . Key steps include controlling moisture to prevent dioxolane ring hydrolysis and using NMR (¹H/¹³C) to monitor reaction progress.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer : Multinuclear NMR (¹H, ¹³C) is essential for verifying the dioxolane ring integrity and substituent positions. For example, ¹H NMR (600 MHz, CDCl₃) resolves methylene protons adjacent to oxygen at δ 4.1–4.3 ppm, while aromatic protons show splitting patterns indicative of bromo/iodo substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₇H₁₇O₂I₂: calculated 506.9318, observed 506.9314). IR spectroscopy (KBr) identifies C-O-C stretches (~1100 cm⁻¹) and absence of hydroxyl groups .

Q. What are common side products in its synthesis, and how are they mitigated?

- Answer : Partial hydrolysis of dioxolane rings or incomplete substitution at the phenylene core are common issues. Strategies include:

- Using excess dimethoxypropane (5–10 equiv) to drive dioxolane formation.

- Optimizing reaction time (3–5 hours) to balance yield and byproduct formation.

- Employing NEt₃ as a mild acid scavenger to stabilize intermediates .

Advanced Research Questions

Q. How does the electronic environment of the phenylene core influence reactivity in cross-coupling reactions?

- Answer : The bromo and iodo substituents act as ortho/para-directing groups, with iodine providing a stronger electron-withdrawing effect. This enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the dioxolane rings may limit accessibility to the meta position. Researchers should use DFT calculations to map charge distribution and validate with X-ray crystallography .

Q. What strategies resolve NMR data contradictions arising from dynamic stereochemistry?

- Answer : Variable-temperature (VT) NMR (e.g., –40°C to 60°C) can "freeze" conformational changes in dioxolane rings. For example, coalescence temperatures near 25°C indicate slow ring flipping. Complementary methods like NOESY or ROESY experiments reveal spatial proximities between methyl groups and aromatic protons, aiding stereochemical assignment .

Q. How can this compound serve as a chiral building block in coordination polymers?

- Answer : The dioxolane rings provide chiral centers for asymmetric catalysis. To design metal-organic frameworks (MOFs), react with Zn²⁺ or Cd²⁺ salts in DMF/water under solvothermal conditions. Monitor coordination via shifts in IR carbonyl stretches (1700–1650 cm⁻¹) and validate topology with single-crystal XRD. The bromo/iodo groups may enable post-synthetic modification via halogen bonding .

Q. What environmental stability tests are recommended for long-term storage?

- Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying humidity (20–80% RH). Monitor via HPLC for dioxolane ring cleavage (retention time shifts) and ICP-MS for halogen leaching. Store in amber vials with desiccants (e.g., molecular sieves) at –20°C to prevent photodegradation and hydrolysis .

Methodological Notes

- Synthetic Optimization : Scale-up reactions require strict exclusion of moisture (use Schlenk techniques) to maintain >95% yield.

- Data Validation : Cross-reference NMR with computational models (e.g., Gaussian) to resolve ambiguous splitting patterns.

- Safety : Despite low acute toxicity (GHS non-hazardous), use fume hoods and nitrile gloves during handling to minimize exposure to halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.